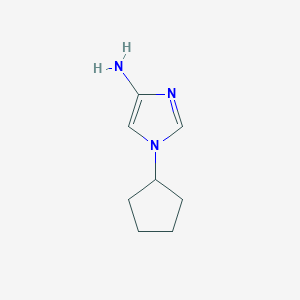
Diosmeting 13C d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diosmeting 13C d3 is a labeled compound used extensively in scientific research. It is a derivative of diosmetin, a naturally occurring flavonoid found in various plants, including citrus fruits and herbs. The labeling with carbon-13 (13C) and deuterium (d3) allows for detailed studies in metabolomics, natural product chemistry, and other fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diosmeting 13C d3 involves the incorporation of carbon-13 and deuterium into the diosmetin molecule. This can be achieved through isotopic labeling techniques, where the precursor molecules are enriched with 13C and d3. The reaction conditions typically involve controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound requires advanced facilities capable of handling isotopic labeling. The process involves the use of specialized equipment to maintain the purity and consistency of the labeled compound. The production scale can vary depending on the demand for research and industrial applications .
化学反応の分析
Types of Reactions
Diosmeting 13C d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to understand the compound’s structure and behavior .
科学的研究の応用
Diosmeting 13C d3 has a wide range of scientific research applications:
作用機序
The mechanism of action of Diosmeting 13C d3 involves its interaction with various molecular targets and pathways. It is known to inhibit cytochrome P450 enzymes and signal transducer and activator of transcription 3 (STAT3), contributing to its anti-inflammatory and anticancer properties . The labeled isotopes allow for detailed studies of these interactions at the molecular level .
類似化合物との比較
Similar Compounds
Diosmetin: The parent compound of Diosmeting 13C d3, known for its antioxidant and anti-inflammatory properties.
Uniqueness
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This unique feature makes it invaluable for research in metabolomics, natural product chemistry, and other fields requiring detailed molecular insights .
特性
分子式 |
C16H12O6 |
|---|---|
分子量 |
304.27 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3 |
InChIキー |
MBNGWHIJMBWFHU-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


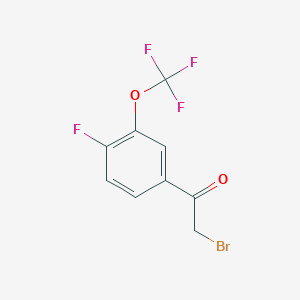
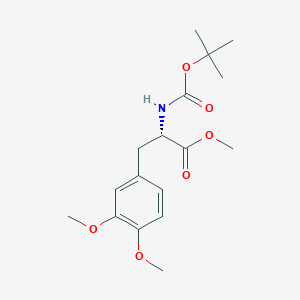
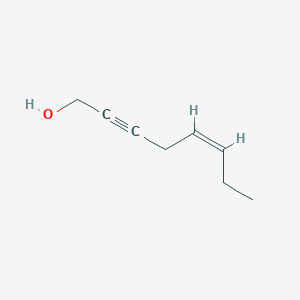

![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
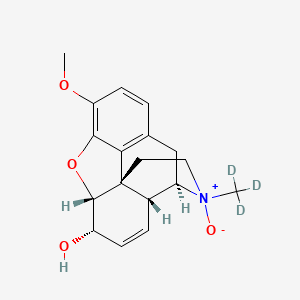


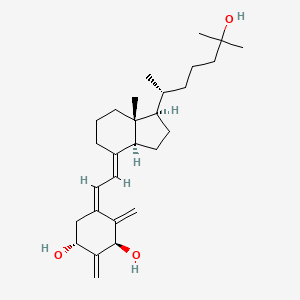
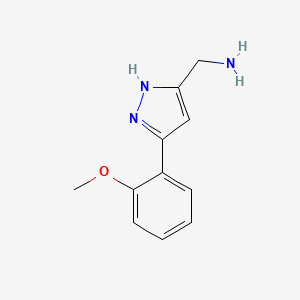
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
